(5-Chloro-4-fluoropyridin-3-YL)boronic acid
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Overview
Description
(5-Chloro-4-fluoropyridin-3-YL)boronic acid is an organoboron compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-Chloro-4-fluoropyridin-3-YL)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-chloro-4-fluoropyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-fluoropyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(5-Chloro-4-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the development of advanced materials with specific electronic properties.
Biological Research: Employed in the synthesis of biologically active molecules for studying various biological pathways.
Industrial Chemistry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The primary mechanism of action for (5-Chloro-4-fluoropyridin-3-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-fluoropyridin-3-YL)boronic acid
- (5-Chloro-3-pyridinyl)boronic acid
- (4-Fluoropyridin-3-YL)boronic acid
Uniqueness
(5-Chloro-4-fluoropyridin-3-YL)boronic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthesizing complex molecules with precise structural requirements.
Properties
Molecular Formula |
C5H4BClFNO2 |
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Molecular Weight |
175.35 g/mol |
IUPAC Name |
(5-chloro-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2,10-11H |
InChI Key |
ULXQDAOYJSEXJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1F)Cl)(O)O |
Origin of Product |
United States |
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